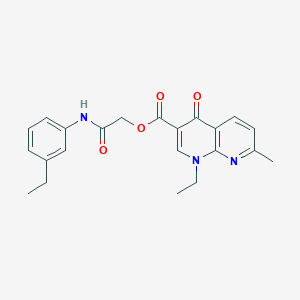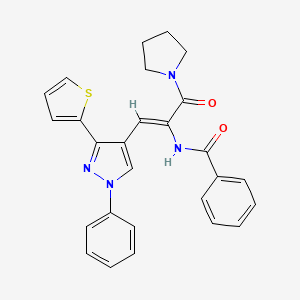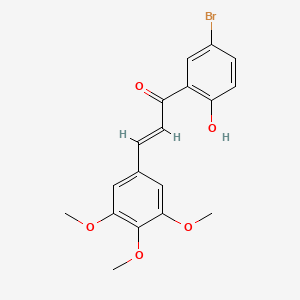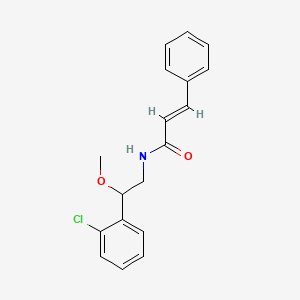
6-(2-Chlorophenyl)-4-hydroxy-2h-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chlorophenyl)-4-hydroxy-2h-pyran-2-one, also known as 6-CPHP, is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. 6-CPHP is a member of the pyranone family, which are a class of compounds that have a six-membered ring with two oxygen atoms and a heterocyclic ring with a chlorine atom. 6-CPHP is a colorless solid and has a molecular weight of 288.8 g/mol. It is a lipophilic compound and has a melting point of 81-83°C.
Wissenschaftliche Forschungsanwendungen
Anti-corrosion Applications
Pyran-2-one derivatives, including those related to 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one, have been evaluated for their anti-corrosion performance on mild steel in acidic environments. These compounds have shown significant inhibition efficiency, reaching up to 90% at certain concentrations, demonstrating their potential as corrosion inhibitors. The study also indicates that these inhibitors form chemical bonds with the metal surface, suggesting their applicability in protecting metals against corrosion in industrial applications (El Hattak et al., 2021).
Medicinal Chemistry
Research into chlorokojic acid derivatives, closely related to the this compound structure, has demonstrated their antibacterial, antifungal, and antiviral properties. Some derivatives have shown remarkable activity against Staphylococcus aureus, Enterococcus faecalis, Candida albicans, and C. parapsilosis, as well as against RNA viruses, highlighting their potential in developing new antimicrobial agents (Aytemir & Özçelik, 2011).
Organic Electronics and Semiconductor Applications
A novel derivative, 6-butyl-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2H-pyran[3,2-c] quinoline-2,5(6H)-dione, has been synthesized and analyzed for its potential as an organic semiconductor. The compound displayed significant optical and electronic properties, including a high bandgap, making it a promising material for applications in solar cells and other electronic devices (Soliman & Yahia, 2020).
Synthesis and Chemical Properties
The synthesis of various pyran-2-one derivatives, including methods under ultrasound irradiation, has been explored to enhance reaction efficiencies and yield. These studies contribute to the broader understanding of the chemical properties of pyran-2-one compounds and facilitate the development of new materials and chemicals with desired properties (Wang et al., 2011).
Eigenschaften
IUPAC Name |
6-(2-chlorophenyl)-4-hydroxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-9-4-2-1-3-8(9)10-5-7(13)6-11(14)15-10/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSERLHBTVCBKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=O)O2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one](/img/structure/B2603742.png)



![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)

![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)

![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)


![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2603762.png)
